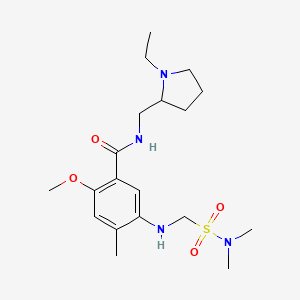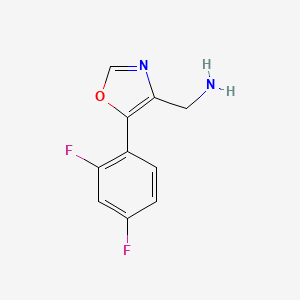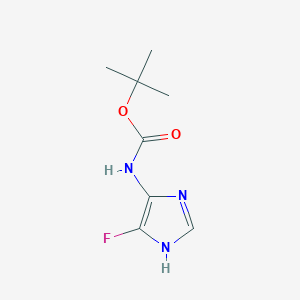
4-(1H-Imidazol-4-yl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Imidazol-4-yl)benzene-1,3-diol is an organic compound that features both an imidazole ring and a benzene ring with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-yl)benzene-1,3-diol typically involves the formation of the imidazole ring followed by its attachment to a benzene ring with hydroxyl groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) to achieve high yields and selectivity. For example, reactions of metal salts with mixed organic ligands, such as 1,4-di(1H-imidazol-4-yl)benzene and carboxylic acids, can produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Imidazol-4-yl)benzene-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the imidazole ring and the hydroxyl groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroxy derivatives.
Applications De Recherche Scientifique
4-(1H-Imidazol-4-yl)benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including MOFs.
Biology: The compound’s structural properties make it useful in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of fluorescent materials for sensing applications.
Mécanisme D'action
The mechanism by which 4-(1H-Imidazol-4-yl)benzene-1,3-diol exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the hydroxyl groups on the benzene ring can form additional interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-di(1H-imidazol-4-yl)benzene: This compound features two imidazole rings attached to a benzene ring and is used in similar applications.
4-(1H-Imidazol-4-yl)-3-(5-ethyl-2,4-dihydroxy-phenyl)-1H-pyrazole: This compound contains both an imidazole and a pyrazole ring, offering different reactivity and applications.
Uniqueness
4-(1H-Imidazol-4-yl)benzene-1,3-diol is unique due to the presence of both hydroxyl groups and an imidazole ring, which provide a combination of reactivity and binding properties not found in other similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or the formation of complex materials.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
4-(1H-imidazol-5-yl)benzene-1,3-diol |
InChI |
InChI=1S/C9H8N2O2/c12-6-1-2-7(9(13)3-6)8-4-10-5-11-8/h1-5,12-13H,(H,10,11) |
Clé InChI |
GQEUKEZMLOLHNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B12819895.png)


![2-Isopropyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12819912.png)
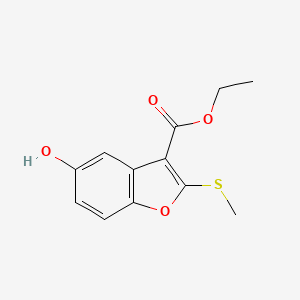
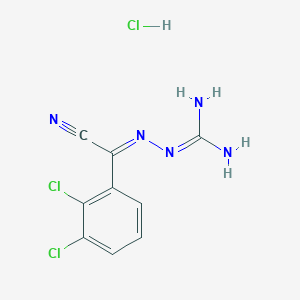
![N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12819923.png)
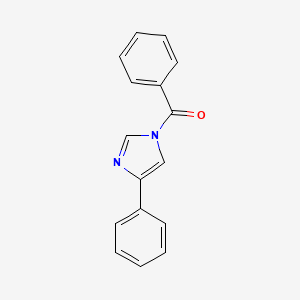
![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12819943.png)

